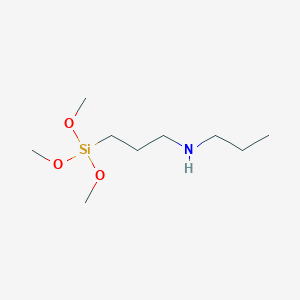
N-Propyl-3-(trimethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propyl-3-(trimethoxysilyl)propan-1-amine is an organosilane compound with the molecular formula C₆H₁₇NO₃Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials. This compound is characterized by its ability to form strong bonds with both organic polymers and inorganic surfaces, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Propyl-3-(trimethoxysilyl)propan-1-amine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-chloropropyltrimethoxysilane with ammonia or a primary amine under controlled conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{NH}_3 \rightarrow \text{NH}_2\text{-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Propyl-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Amination: The amine group can participate in reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often under mild conditions.
Amination: Requires electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Amination: Results in substituted amines
Aplicaciones Científicas De Investigación
N-Propyl-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as in the preparation of composite materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization, aiding in biosensor development.
Medicine: Utilized in drug delivery systems to improve the compatibility and stability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance
Mecanismo De Acción
The mechanism of action of N-Propyl-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine group can interact with organic polymers, enhancing adhesion and compatibility .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propylamine
- Bis[3-(trimethoxysilyl)propyl]amine
Uniqueness
N-Propyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of a propyl chain and a trimethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in diverse applications .
Propiedades
Número CAS |
89142-68-7 |
|---|---|
Fórmula molecular |
C9H23NO3Si |
Peso molecular |
221.37 g/mol |
Nombre IUPAC |
N-propyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h10H,5-9H2,1-4H3 |
Clave InChI |
ONBPFUKUSJUPES-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



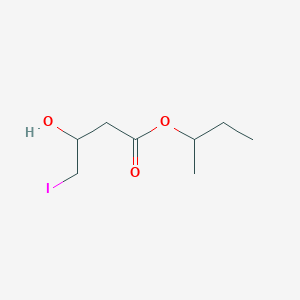
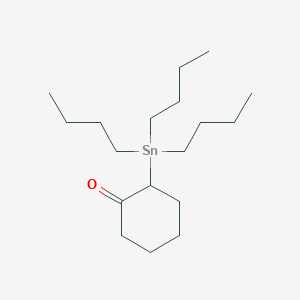
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
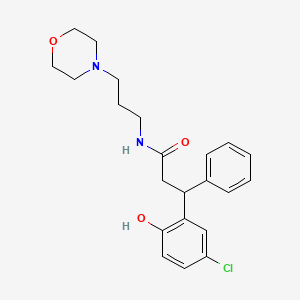
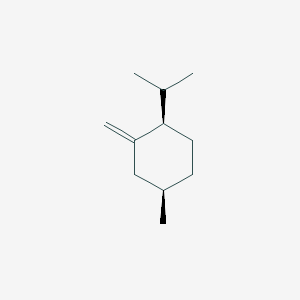
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
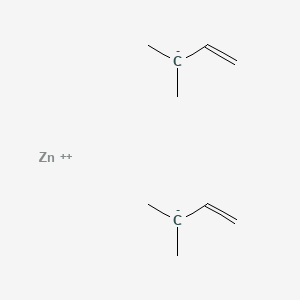
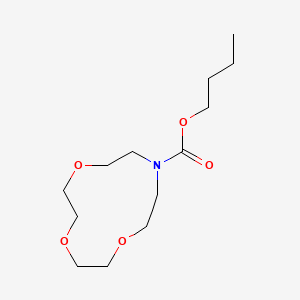
![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)


